2-(4-ethoxyphenyl)-N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]acetamide
Description
2-(4-ethoxyphenyl)-N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]acetamide: is a compound that has garnered interest in the field of medicinal chemistry, particularly for its potential antimalarial properties. It is part of a series of compounds developed to target specific enzymes in the malaria parasite, Plasmodium falciparum. The compound is known for its ability to inhibit the activity of certain protein kinases, which are crucial for the survival and proliferation of the parasite.
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3/c1-5-17-14(4)22-21(24-20(17)28)26-18(11-13(3)25-26)23-19(27)12-15-7-9-16(10-8-15)29-6-2/h7-11H,5-6,12H2,1-4H3,(H,23,27)(H,22,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKDJOJYTXSGPRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(NC1=O)N2C(=CC(=N2)C)NC(=O)CC3=CC=C(C=C3)OCC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-ethoxyphenyl)-N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]acetamide involves a series of chemical reactions starting from commercially available precursors. The process typically includes the formation of a core scaffold, followed by the introduction of various functional groups to enhance its biological activity. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger volumes, ensuring the purity of the final product, and implementing quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: 2-(4-ethoxyphenyl)-N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]acetamide undergoes various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents.
Substitution: The replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products: The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.
Scientific Research Applications
Chemistry: 2-(4-ethoxyphenyl)-N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]acetamide is used as a lead compound in the development of new antimalarial drugs. Its structure-activity relationship studies help in understanding the key features required for potent antimalarial activity.
Biology: In biological research, this compound is utilized to study the role of protein kinases in the life cycle of Plasmodium falciparum. It serves as a tool to dissect the molecular pathways involved in parasite survival and proliferation.
Medicine: The compound holds promise as a therapeutic agent for malaria. Its ability to inhibit crucial enzymes in the parasite makes it a potential candidate for drug development.
Industry: In the pharmaceutical industry, this compound is part of the pipeline for developing new antimalarial treatments. Its synthesis and optimization are crucial steps in the drug discovery process.
Mechanism of Action
2-(4-ethoxyphenyl)-N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]acetamide exerts its effects by inhibiting the activity of specific protein kinases in Plasmodium falciparum. These kinases are involved in the regulation of RNA splicing and other essential cellular processes. By binding to the active site of the enzyme, this compound prevents its normal function, leading to the disruption of parasite growth and survival.
Comparison with Similar Compounds
Tcmdc-135051: Another compound in the same series, known for its potent antimalarial activity.
Tcmdc-125133: A quinazolinedione derivative with promising antimalarial properties.
Uniqueness: 2-(4-ethoxyphenyl)-N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]acetamide is unique in its specific binding affinity and selectivity for certain protein kinases in the malaria parasite. Its structure allows for effective inhibition of these enzymes, making it a valuable lead compound in antimalarial drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
